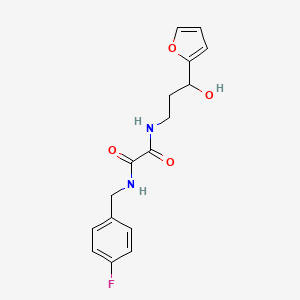

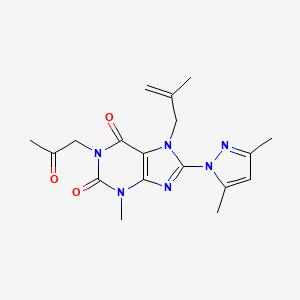

![molecular formula C8H4FNO2S B2853102 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid CAS No. 870235-46-4](/img/structure/B2853102.png)

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid

Übersicht

Beschreibung

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 870235-46-4 . It has a molecular weight of 198.2 . The compound is a white to off-white solid at room temperature .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H5FNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3,13H, (H,11,12) . The Inchi Key is HJBVUUKTLLKMRJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a white to off-white solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Polymer Solar Cells

Chen et al. (2017) developed novel alcohol-soluble conjugated polymers incorporating pyridine into fluorene scaffolds. These were used as cathode interfacial layers for polymer solar cells (PSCs), improving power conversion efficiency significantly. The pyridine group enhanced solubility in methanol and acetic acid, leading to facile PSC fabrication via low-cost solution processing (Chen et al., 2017).

Synthesis of Thieno[3,2-b]pyridine Derivatives

Calhelha and Queiroz (2010) explored the synthesis of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations. Their work resulted in the formation of various compounds with potential applications in material science and pharmaceuticals (Calhelha & Queiroz, 2010).

Fluorescent Probes for Chemical Detection

Wang et al. (2012) designed a reaction-based fluorescent probe using a pyridine derivative for discriminating thiophenols over aliphatic thiols. This probe showed high selectivity and sensitivity, demonstrating potential applications in environmental and biological sciences (Wang et al., 2012).

Antimicrobial Activities and Spectroscopic Analysis

Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives using FT-IR and UV-Vis spectroscopy, along with DFT calculations. They found these compounds to be highly active against both Gram-positive and Gram-negative bacteria, indicating potential in developing antimicrobial agents (Tamer et al., 2018).

Fluorescence Properties in Lanthanide Complexes

Rui-ren et al. (2006) synthesized novel pyridine dicarboxylic acid derivatives and examined their fluorescence properties when coordinated with Eu(III) and Tb(III). These findings provide insights for applications in fluorescence-based technologies, such as fluoroimmunoassays (Rui-ren et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-fluorothieno[2,3-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXMBOHBJLYPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=CN=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

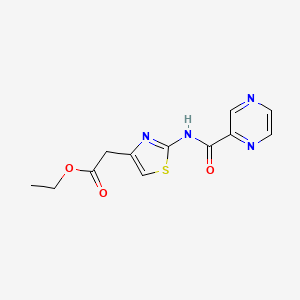

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2853023.png)

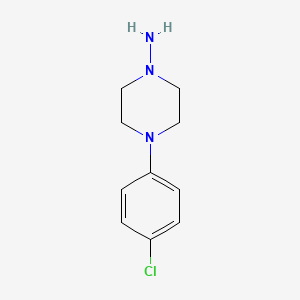

![2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B2853028.png)

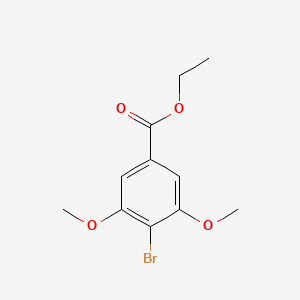

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2853033.png)

![3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine](/img/structure/B2853034.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2853037.png)

![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2853040.png)